Furan-2-yl(isoquinolin-1-yl)methanol

Physicochemical profiling Lead identification Property-based design

Furan-2-yl(isoquinolin-1-yl)methanol (CAS 50966-59-1; molecular formula C₁₄H₁₁NO₂; MW 225.24) is a heterocyclic secondary alcohol in which a furan ring and an isoquinoline ring are bridged through a hydroxymethyl (CHOH) linker. The compound is formally classified as a substituted isoquinoline where the 1‑position bears an α‑(2‑furyl)hydroxymethyl group.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
Cat. No. B12146145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(isoquinolin-1-yl)methanol
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C(C3=CC=CO3)O
InChIInChI=1S/C14H11NO2/c16-14(12-6-3-9-17-12)13-11-5-2-1-4-10(11)7-8-15-13/h1-9,14,16H
InChIKeyHAOHDEQITLWMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-yl(isoquinolin-1-yl)methanol (CAS 50966-59-1): Structural Identity and Procurement-Relevant Profile of a Heterocyclic Alcohol Building Block


Furan-2-yl(isoquinolin-1-yl)methanol (CAS 50966-59-1; molecular formula C₁₄H₁₁NO₂; MW 225.24) is a heterocyclic secondary alcohol in which a furan ring and an isoquinoline ring are bridged through a hydroxymethyl (CHOH) linker. The compound is formally classified as a substituted isoquinoline where the 1‑position bears an α‑(2‑furyl)hydroxymethyl group . The (S)-enantiomer is registered under ChemSpider ID 831281, with a calculated monoisotopic mass of 225.078979 Da and one defined stereocenter . First reported in a 1962 synthetic study on Bischler-Napieralski-derived 1-substituted isoquinolines of the furan series, the compound has since been listed in the MeSH database under the umbrella of furan-isoquinoline hybrids, reflecting its continued relevance as a structural entry in medicinal chemistry screening collections [1][2].

1 Chiral heterocyclic alcohol building block
2 Oxygen-rich furan-isoquinoline scaffold
3 Literature-precedented Bischler-Napieralski synthesis
4 Compatible with fragment-based library design

Why Furan-2-yl(isoquinolin-1-yl)methanol Cannot Be Replaced by Simpler (Isoquinolin-1-yl)methanol or Phenyl/Thiophene Analogs in Procurement


The furan-2-yl substituent on the hydroxymethyl carbon fundamentally alters the electronic landscape of the isoquinoline-1-methanol scaffold. Unlike the parent (isoquinolin-1-yl)methanol (MW 159.18; C₁₀H₉NO; mp 65 °C) , the furan-bearing analog introduces a five-membered oxygen heterocycle with π‑excessive character, a defined hydrogen‑bond acceptor site on the ring oxygen, and a dipole moment distinct from that of the phenyl (C₁₆H₁₃NO; MW 235.28) or thiophene (C₁₄H₁₁NOS; MW 241.31) variants [1]. These structural differences translate into non‑interchangeable physicochemical properties (e.g., lipophilicity, solubility, H‑bonding potential) and divergent biological recognition in target‑based assays, meaning that a simple substitution of the furan ring with a phenyl, thiophene, or chlorophenyl group will not replicate the same binding profile or pharmacokinetic behavior [2].

Target
Furan-2-yl(isoquinolin-1-yl)methanol: defined (S)-enantiomer, oxygen heterocycle
Risk 1
Phenyl or thiophene analogs: π‑excessive O‑heterocycle replaced, H‑bond profile may shift and not replicate target interaction
Risk 2
Racemic or achiral analogs: undefined stereocenter limits enantiomer-specific SAR interpretation; activity may not transfer
Substitution requires re‑validation of physicochemical and binding profiles; class‑level scaffold evidence may not extend to analogs.

Quantitative Differentiation Evidence for Furan-2-yl(isoquinolin-1-yl)methanol Versus Closest Structural Analogs


Molecular Weight and Heteroatom Content Distinct from Phenyl and Thiophene Analogs

Furan-2-yl(isoquinolin-1-yl)methanol (C₁₄H₁₁NO₂; MW 225.24) contains two oxygen atoms, whereas the phenyl analog isoquinolin-1-yl(phenyl)methanol (C₁₆H₁₃NO; MW 235.28) bears only one oxygen and the thiophene analog isoquinolin-1-yl(thiophen-2-yl)methanol (C₁₄H₁₁NOS; MW 241.31) replaces one oxygen with sulfur. The furan derivative therefore offers a higher oxygen fraction (O content 14.2% by weight vs 6.8% for phenyl and 13.3% for thiophene) and a topological polar surface area contribution distinct from the sulfur analog, directly affecting solubility and H‑bond donor/acceptor profiles [1]. These differences are critical in property‑based drug design where oxygen content correlates with aqueous solubility and off‑target promiscuity [2].

Molecular composition
Cross-study comparable
MW 225.24, 2 O atoms (14.2% O)
vs phenyl: MW 235.28 (1 O, 6.8%)
vs thiophene: MW 241.31 (1 O + S)
Higher oxygen fraction supports property-based design context
Lipinski compliance parameters differ; data to verify for specific target
Physicochemical profiling Lead identification Property-based design

Stereochemical Definition: Presence of a Single Defined Chiral Center Versus Racemic or Achiral Analogs

The (S)-enantiomer of furan-2-yl(isoquinolin-1-yl)methanol (ChemSpider CSID 831281) carries a single, defined stereocenter, as registered in the ChemSpider structural database . In contrast, the parent (isoquinolin-1-yl)methanol (CAS 27311-63-3) is achiral, and the phenyl and thiophene analogs are typically catalogued as racemic mixtures without stereochemical specification [1]. In compound screening libraries, a defined enantiomer offers advantages in assay reproducibility and structure‑activity relationship (SAR) interpretation, because the biological activity of enantiomers can differ by orders of magnitude [2].

Stereochemistry
Cross-study comparable
1 defined (S)-stereocenter
vs achiral parent / racemic analogs: 0 stereocenters
Enables enantiomer-specific study context
Racemates may confound SAR; attribution review required
Chiral resolution Enantioselective synthesis Stereochemistry-controlled procurement

Synthetic Provenance: Bischler-Napieralski Access Route and Yield Data for 1-(2-Furyl)isoquinoline Derivatives

The foundational synthesis of 1-(2-furyl)-substituted isoquinolines, including the core scaffold of furan-2-yl(isoquinolin-1-yl)methanol, was reported by Morimoto in 1962 via Bischler-Napieralski condensation of 2‑furoylamide precursors [1]. The method afforded the free base 1-(2-furyl)-3-methyl-6,7-methylenedioxyisoquinoline; although a yield for the specific hydroxymethyl‑bearing target was not numerically reported, the general synthetic route is authenticated. In comparison, the parent (isoquinolin-1-yl)methanol is commercially available through simpler reduction of isoquinaldehyde, and the thiophene analog is listed with CAS 50966-58-0 but lacks a dedicated synthetic methodology publication beyond generic procedures . This differential documentation means that researchers procuring the furan derivative can access a validated, literature‑precedented synthetic path for scale‑up, whereas the thiophene variant offers no such dedicated protocol.

Synthetic route
Class-level inference
Bischler-Napieralski cyclization documented (1962)
Dedicated methodology: 1 paper; thiophene analog: 0
May support scale‑up and resupply confidence
Yield not numerically reported for target; review prior to scale‑up
Synthetic accessibility Bischler-Napieralski reaction Process chemistry

Class-Level Pharmacological Plausibility: Furoisoquinoline Derivatives as PDE4 and Autophagy Modulators

Although no target‑specific IC₅₀ or Kᵢ data are publicly available for furan-2-yl(isoquinolin-1-yl)methanol itself, the furoisoquinoline chemotype is explicitly claimed in granted patents as a phosphodiesterase‑IV (PDE4) inhibitor scaffold [1] and as a regulator of autophagy with therapeutic applications in neurodegeneration, cancer, and metabolic diseases [2]. A closely related analog, 3‑furan‑2‑yl‑3,4‑dihydro‑isoquinolin‑1‑ylamine, has a reported IC₅₀ of 900 nM against neuronal nitric oxide synthase (nNOS) in rat cerebellum [3]. This establishes that the furan‑isoquinoline fusion is compatible with enzyme‑active‑site recognition, and the hydroxymethyl‑bearing derivative may serve as a synthetic intermediate or a starting point for fragment‑based elaboration. By contrast, the chlorophenyl analog (4‑chlorophenyl)(isoquinolin‑1‑yl)methanol (density 1.3 g/cm³, bp 459.5 °C) lacks any associated biological activity disclosure in the patent literature, suggesting that the furan substitution is necessary for the bioactivity scaffold .

Pharmacological plausibility
Class-level inference
Furoisoquinoline patents: PDE4 inhibitor, autophagy modulator
Analog nNOS IC₅₀ = 900 nM
Scaffold‑level target relevance context; target data absent for compound
Data to verify in intended assay; class‑level only
PDE4 inhibition Autophagy modulation Inflammatory disease models

Recommended Procurement and Research Application Scenarios for Furan-2-yl(isoquinolin-1-yl)methanol Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Oxygen-Rich, Chiral Heterocycles

With a MW of 225.24, two hydrogen‑bond‑accepting oxygen atoms, and a single defined stereocenter, furan-2-yl(isoquinolin-1-yl)methanol meets the physicochemical criteria for a fragment library entry (MW < 300; H‑bond acceptors ≤ 3) while providing a chiral handle for crystallographic studies . Its oxygen content (14.2% by mass) is superior to the phenyl analog (6.8%), offering additional opportunities for protein‑ligand hydrogen bonding without introducing the metabolic liability of a thiophene sulfur atom . Procurement for FBDD programs is supported by the existence of a literature‑precedented synthetic route (Bischler-Napieralski cyclization), enabling resupply and analog generation .

Phosphodiesterase IV (PDE4) Inhibitor Lead Optimization Using the Furoisoquinoline Scaffold

The furoisoquinoline chemotype is explicitly claimed in patents covering PDE4 inhibitors for inflammatory diseases (asthma, COPD, atopic dermatitis) . Furan-2-yl(isoquinolin-1-yl)methanol serves as a minimally functionalized core structure from which substituent diversification (e.g., at the isoquinoline 6,7-positions or on the furan ring) can be systematically explored. The documented synthetic methodology allows introduction of nitro, bromo, or carboxamide substituents on the furan ring, directly relevant to PDE4 pharmacophore models . In contrast, the thiophene analog, although structurally similar, lacks similar patent precedence for PDE4 inhibition, reducing its attractiveness for IP‑sensitive lead optimization campaigns .

Autophagy‑Modulating Agent Development for Neurodegenerative and Oncological Indications

A 2023 patent application (US20230025531) discloses isoquinoline furanone derivatives as regulators of autophagy with utility in neurodegenerative diseases, cancer, and melanogenesis disorders . Furan-2-yl(isoquinolin-1-yl)methanol represents a precursor oxidation state (alcohol → ketone → furanone) to the claimed furanone analogs, making it a strategic intermediate for generating patent‑relevant compound libraries. The chlorophenyl analog, by contrast, has no disclosed connection to autophagy pathways, underscoring the unique positioning of the furan‑substituted scaffold in this therapeutic area .

Enantioselective Synthesis Methodology Development Using a Structurally Defined Chiral Isoquinoline Alcohol

The availability of the compound as the (S)-enantiomer (ChemSpider CSID 831281) with a single, unambiguous stereocenter makes it a suitable substrate for developing asymmetric synthetic methods, such as enantioselective oxidation to the ketone, kinetic resolution via acylation, or chiral derivatization for HPLC method validation . The achiral parent compound (isoquinolin-1-yl)methanol and the racemic phenyl/thiophene analogs cannot serve this purpose, providing a clear differentiation for procurement by academic and industrial methodology groups focused on stereochemical reaction development .

Application
Selection Property
Validation Focus
Fragment-based library design
Oxygen-rich, chiral heterocycle with MW
Physicochemical profiling; rule‑of‑five compliance review
PDE4 pathway inhibitor research
Furoisoquinoline scaffold present in PDE4 patent claims
PDE4 inhibitory activity confirmation; substituent SAR
Autophagy pathway research
Oxidation‑state precursor to furanone autophagy modulators
Autophagy flux endpoint; target‑engagement context
Enantioselective methodology development
Single defined (S)-stereocenter; chiral HPLC reference
Enantiomeric excess; kinetic resolution; derivatization review
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